Hept-6-ynyl 2-(4,6-dimethylpyrimidin-5-yl)acetate
Description
Hept-6-ynyl 2-(4,6-dimethylpyrimidin-5-yl)acetate is a chemical compound that features a hept-6-ynyl group attached to a pyrimidine ring substituted with two methyl groups at positions 4 and 6
Properties
IUPAC Name |
hept-6-ynyl 2-(4,6-dimethylpyrimidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-5-6-7-8-9-19-15(18)10-14-12(2)16-11-17-13(14)3/h1,11H,5-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLZZGJLMULYIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)CC(=O)OCCCCCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hept-6-ynyl 2-(4,6-dimethylpyrimidin-5-yl)acetate typically involves the esterification of 2-(4,6-dimethylpyrimidin-5-yl)acetic acid with hept-6-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hept-6-ynyl 2-(4,6-dimethylpyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) is commonly used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or ethers.
Scientific Research Applications
Hept-6-ynyl 2-(4,6-dimethylpyrimidin-5-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Hept-6-ynyl 2-(4,6-dimethylpyrimidin-5-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The hept-6-ynyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)acetate: Similar structure but with an ethyl ester and a hydroxyl group.
4-(4,6-Dimethylpyrimidin-2-yloxy)phenoxy acetates: Similar pyrimidine core but different substituents.
Uniqueness
Hept-6-ynyl 2-(4,6-dimethylpyrimidin-5-yl)acetate is unique due to the presence of the hept-6-ynyl group, which imparts distinct chemical properties such as increased reactivity and lipophilicity. This makes it a valuable compound for specific applications where these properties are advantageous .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
